molecular formula C10H9NO5 B12861322 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole

Cat. No.: B12861322
M. Wt: 223.18 g/mol
InChI Key: NKNWKDVYESHOHK-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-hydroxy-2-(5-methoxy-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-15-5-2-3-7-6(4-5)11-9(16-7)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14)

InChI Key

NKNWKDVYESHOHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method is the reaction between 2-aminophenol and thiourea at elevated temperatures, followed by further reactions with methyl chloroacetate in methanol under reflux conditions . Another approach involves the use of β-hydroxy amides, which are cyclized to oxazolines using reagents like Deoxo-Fluor® and then oxidized to oxazoles using manganese dioxide .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, are used to enhance the efficiency and yield of the reactions . The choice of catalyst and reaction conditions can significantly impact the overall production process.

Chemical Reactions Analysis

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The compound is also used in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The exact mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole is not well-documented. like other benzoxazole derivatives, it is likely to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole include other benzoxazole derivatives, such as benzoxazole-2-thiol and various oxazole-based molecules . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole apart is its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the carboxy(hydroxy)methyl and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

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